REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C@@H:8]2[CH2:9][C@H:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CSC.[OH-:14].[Na+].OO>C1COCC1.O.C(O)C>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:7][OH:14] |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CCC(=C)[C@H]1C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Remaining α-pinene was distilled off
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (8-12 mbar; 50-60° C.)
|
Reaction Time |
0.5 h |
Name
|
(+)-cis-myrtanol
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C@@H:8]2[CH2:9][C@H:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CSC.[OH-:14].[Na+].OO>C1COCC1.O.C(O)C>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:7][OH:14] |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CCC(=C)[C@H]1C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Remaining α-pinene was distilled off
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (8-12 mbar; 50-60° C.)
|
Reaction Time |
0.5 h |
Name
|
(+)-cis-myrtanol
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C@@H:8]2[CH2:9][C@H:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CSC.[OH-:14].[Na+].OO>C1COCC1.O.C(O)C>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:7][OH:14] |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CCC(=C)[C@H]1C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Remaining α-pinene was distilled off
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (8-12 mbar; 50-60° C.)
|
Reaction Time |
0.5 h |
Name
|
(+)-cis-myrtanol
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C@@H:8]2[CH2:9][C@H:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CSC.[OH-:14].[Na+].OO>C1COCC1.O.C(O)C>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:7][OH:14] |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CCC(=C)[C@H]1C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Remaining α-pinene was distilled off
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (8-12 mbar; 50-60° C.)
|
Reaction Time |
0.5 h |
Name
|
(+)-cis-myrtanol
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C@@H:8]2[CH2:9][C@H:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CSC.[OH-:14].[Na+].OO>C1COCC1.O.C(O)C>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][CH:6]2[CH2:7][OH:14] |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CCC(=C)[C@H]1C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 35° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Remaining α-pinene was distilled off
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (8-12 mbar; 50-60° C.)
|
Reaction Time |
0.5 h |
Name
|
(+)-cis-myrtanol
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C1C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |